molecular formula C6H7FO2 B157408 cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol CAS No. 131101-27-4

cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol

Cat. No.: B157408
CAS No.: 131101-27-4
M. Wt: 130.12 g/mol
InChI Key: JSCDWTRUIYAHIC-NTSWFWBYSA-N
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Description

Significance within Fluorinated Organic Chemistry and Biocatalysis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Consequently, the development of methods for the selective incorporation of fluorine is a major focus of contemporary chemical research. cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol serves as a chiral synthon that provides a pre-defined stereochemical scaffold containing a fluorine atom. This is particularly advantageous in the synthesis of enantiomerically pure fluorinated compounds, which are of great interest in medicinal chemistry and materials science.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally benign approach to the synthesis of chiral molecules. The production of this compound is a prime example of the utility of biocatalysis. Specifically, dioxygenase enzymes, found in certain microorganisms, can catalyze the cis-dihydroxylation of fluorobenzene (B45895) with high enantioselectivity, yielding the target molecule. This enzymatic transformation provides a direct route to a valuable chiral intermediate that is difficult to access through traditional chemical methods. The resulting fluorinated dihydrodiol can then be utilized in a variety of subsequent chemical transformations.

Overview of Dihydrocatechols as Chiral Synthons in Organic Synthesis

cis-Dihydrocatechols, in general, are highly valuable intermediates in organic synthesis. researchgate.netnih.gov Their utility stems from the dense and varied functionality they possess, including a diene system, two stereochemically defined hydroxyl groups, and the potential for further functionalization at various positions on the ring. nih.govresearchgate.net These features allow for a wide range of chemical manipulations, including Diels-Alder reactions, Claisen rearrangements, electrophilic additions, and oxidative cleavage of the double bonds. nih.govresearchgate.net

The enantiomerically pure nature of enzymatically derived cis-dihydrocatechols makes them particularly powerful synthons for the construction of complex chiral molecules, including natural products and their analogues. researchgate.net The predictable stereochemistry of the hydroxyl groups provides a handle for controlling the stereochemical outcome of subsequent reactions, a crucial aspect of modern asymmetric synthesis. The presence of a fluorine atom in this compound adds another layer of synthetic potential, enabling the creation of novel fluorinated target molecules with unique properties.

Historical Context of Enzymatic Arene Dihydroxylation

The discovery of enzymatic arene dihydroxylation dates back to the work of David Gibson and his colleagues in 1968. researchgate.net They identified microorganisms capable of oxidizing aromatic compounds to their corresponding cis-1,2-dihydrodiols. thieme-connect.com This discovery was a landmark in the field of biocatalysis, as it demonstrated the potential of enzymes to perform reactions that are challenging to achieve with conventional chemical methods. thieme-connect.com

Initially, these transformations were studied from a biodegradation perspective, as microorganisms utilize these pathways to break down aromatic pollutants. However, the synthetic potential of the resulting chiral dihydrodiols was soon recognized. psu.edu The development of recombinant DNA technology allowed for the overexpression of dioxygenase enzymes in host organisms like Escherichia coli, making these valuable chiral synthons available on a larger scale. uni-stuttgart.de This has led to a rapid expansion in their use in enantioselective synthesis. psu.edu The enzymatic dihydroxylation of substituted arenes, including fluorinated ones, has become a well-established and powerful tool for accessing a wide array of chiral building blocks for organic synthesis. nih.govrsc.org

Chemical and Physical Properties

Below is a table summarizing key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₆H₇FO₂ guidechem.com
Molecular Weight 130.12 g/mol guidechem.com
Appearance Clear brown solution guidechem.com
Stereochemistry (1S,2S) guidechem.com

Properties

IUPAC Name

(1S,2S)-3-fluorocyclohexa-3,5-diene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCDWTRUIYAHIC-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(=C1)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]([C@@H](C(=C1)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927077
Record name 3-Fluorocyclohexa-3,5-diene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131101-27-4
Record name 3-Fluorocyclohexa-3,5-diene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cis 1s,2s 1,2 Dihydro 3 Fluorocatechol

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful tool for the synthesis of complex chiral molecules, offering high selectivity and environmentally benign reaction conditions. The production of cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol is a prime example of the successful application of enzymatic processes.

The key to the biocatalytic synthesis of this compound lies in the action of a class of enzymes known as Rieske non-heme iron dioxygenases (ROs). uni-stuttgart.de These multi-component enzyme systems catalyze the highly selective dearomatizing cis-dihydroxylation of aromatic compounds, a transformation that is exceptionally challenging to achieve using conventional chemical methods. uni-stuttgart.de One of the most extensively studied and utilized of these enzymes is Toluene (B28343) Dioxygenase (TDO), particularly from the bacterium Pseudomonas putida F1. uni-stuttgart.denih.gov

TDO and related dioxygenases add two hydroxyl groups to adjacent carbon atoms on an aromatic ring with outstanding enantioselectivity, often exceeding 99% enantiomeric excess (ee). uni-stuttgart.de In their natural hosts, these enzymes initiate the breakdown of aromatic compounds. uni-stuttgart.de However, in the context of biocatalysis, their ability to produce valuable chiral cis-dihydrodiols from various aromatic precursors is harnessed for synthetic purposes. uni-stuttgart.denih.gov The enzymatic reaction involves the binding of molecular oxygen and the aromatic substrate in the enzyme's active site, leading to the formation of the oxidized cis-dihydrodiol product. nih.gov This process allows for the direct and stereocontrolled synthesis of this compound from fluorobenzene (B45895).

Toluene Dioxygenase exhibits remarkable substrate promiscuity, with a documented ability to act on over 100 different compounds. uni-stuttgart.de This broad substrate scope extends to a variety of substituted benzenes, including fluorinated aromatics. The position and nature of the substituent on the aromatic ring are critical factors that control the regioselectivity (i.e., which carbons are hydroxylated) and stereoselectivity of the reaction. nih.gov

For monosubstituted benzenes like fluorobenzene, TDO typically hydroxylates the ring at the 2,3- (or ortho, meta) and 3,4- (or meta, para) positions. In the case of fluorobenzene, the primary product is the desired cis-(1S,2S)-1,2-dihydroxy-3-fluorocyclohexa-3,5-diene, also known as this compound. The fluorine atom directs the enzymatic oxidation to the adjacent carbons. The enzyme's active site architecture dictates the specific facial attack on the aromatic ring, ensuring the formation of the (1S,2S) enantiomer with high fidelity.

Below is a table illustrating the products from the TDO-catalyzed dihydroxylation of various fluorinated aromatic substrates.

SubstrateEnzyme SystemProduct(s)
FluorobenzeneToluene Dioxygenase (TDO)cis-(1S,2S)-1,2-Dihydroxy-3-fluorocyclohexa-3,5-diene
1-Bromo-2,3-difluorobenzeneToluene Dioxygenase (TDO)1-Bromo-5,6-difluoro-cis-2,3-dihydroxycyclohexa-4,6-diene
1-Fluoro-4-iodobenzeneToluene Dioxygenase (TDO)1-Fluoro-4-iodo-cis-2,3-dihydroxycyclohexa-4,6-diene

This table is generated based on data from various enzymatic dihydroxylation studies. ethz.ch

Maximizing the yield of this compound requires the optimization of the biocatalytic process. A significant challenge is that the target dihydrodiol can be further metabolized by other enzymes in the host organism. To prevent this, researchers often use mutant bacterial strains where the subsequent enzyme in the metabolic pathway, dihydrodiol dehydrogenase, has been blocked. researchgate.net

Another key strategy is the use of recombinant bacterial cells, such as Escherichia coli, to overexpress the dioxygenase enzyme system. uni-stuttgart.de This approach allows for higher concentrations of the desired enzyme, leading to improved production rates. Furthermore, the induction of the enzymes is crucial. Studies have shown that certain fluorinated compounds can themselves act as inducers for the operon that controls the expression of TDO, meaning the substrate can trigger the production of the enzyme needed for its own transformation. nih.govsemanticscholar.org For instance, 1,2,4-Trifluorobenzene has been shown to cause significant induction of the TDO enzymes. nih.govsemanticscholar.org Process parameters such as substrate concentration, cell density, pH, and temperature are also carefully controlled to enhance productivity and enzyme stability.

Chemoenzymatic Approaches to Dihydrocatechols Incorporating this compound

Chemoenzymatic synthesis leverages the strengths of both biocatalysis and traditional chemical synthesis. mdpi.com In this paradigm, the enzymatically-produced this compound serves as a versatile chiral starting material, or "chiron," for subsequent chemical transformations. nih.govresearchgate.net

The cis-dihydrodiol products derived from enzymatic dihydroxylation are densely functionalized molecules, making them ideal precursors for complex target synthesis. nih.govresearchgate.net The integration of the initial biocatalytic step with subsequent chemical reactions allows for the efficient construction of a wide array of biologically active compounds and natural products. nih.govnih.gov

The this compound molecule contains multiple reactive sites that can be selectively manipulated. researchgate.net These include:

A cis-diol: Can be protected or transformed into epoxides.

A conjugated diene: Can participate in cycloaddition reactions like the Diels-Alder reaction.

Allylic alcohol moieties: Can undergo rearrangement reactions.

A carbon-fluorine bond: Offers a site for unique chemical modifications.

This chemoenzymatic approach has been used to synthesize various complex molecules, demonstrating the power of combining the unparalleled stereoselectivity of enzymes with the vast toolkit of organic chemistry. rsc.org

Emerging Synthetic Strategies for Fluorinated Dihydrodiols and Chiral Fluorine-Bearing Centers

The strategic incorporation of fluorine into organic molecules is of immense interest in drug discovery and materials science, stimulating the development of new synthetic methodologies. cas.cnaltmaniacs.com Beyond the biocatalytic routes, emerging strategies focus on creating chiral fluorine-containing centers with high precision.

Recent advances include the development of asymmetric nucleophilic fluorination reactions that can create chiral sp3-carbon centers bearing a fluorine atom with excellent enantioselectivity. researchgate.net Catalytic methods are also being pioneered to create valuable fluorinated scaffolds. For example, researchers have developed catalytic transformations that convert readily available epoxides into fluorinated oxetanes, a class of molecules that was previously difficult to synthesize. sciencedaily.com Other innovative strategies include decarboxylative coupling methods to form C-C bonds and streamline the synthesis of new fluorinated substructures under mild conditions. altmaniacs.com These emerging chemical methods complement biocatalytic approaches and expand the toolbox available to chemists for accessing novel and structurally diverse organofluorine compounds. cas.cn

Reactivity and Chemical Transformations of Cis 1s,2s 1,2 Dihydro 3 Fluorocatechol

Aromatization Pathways to 3-Fluorocatechol (B141901)

A primary transformation of cis-dihydrodiols derived from aromatic compounds is rearomatization to form substituted catechols. This can be achieved through both biological and chemical methods.

In wild-type bacterial strains capable of metabolizing aromatic compounds, cis-dihydrodiol intermediates are typically transient. psu.edu They are rapidly oxidized by nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent cis-dihydrodiol dehydrogenase enzymes to yield the corresponding catechols. psu.edunih.gov This enzymatic process is a crucial step in the aerobic degradation pathway of aromatic hydrocarbons. psu.edu

The dehydrogenase-catalyzed reaction involves the regioselective oxidation of a hydroxyl group, leading to the formation of a stable aromatic system. researchgate.net Mutant bacterial strains in which the cis-dihydrodiol dehydrogenase gene is blocked are often used to accumulate and isolate the cis-dihydrodiol metabolites in significant quantities. psu.edu The enzymatic dehydrogenation is highly specific for the cis stereochemistry; trans-dihydrodiols are not substrates for these enzymes. nih.gov Kinetic studies of various cis-dihydrodiol dehydrogenases have shown they generally exhibit a higher affinity for the cis-dihydrodiol substrate than for the NAD+ cofactor, with optimal activity typically observed at a pH between 8.8 and 9.0. nih.gov

A non-enzymatic, chemical approach to aromatize cis-dihydrodiols into catechols provides a valuable alternative to biocatalysis. researchgate.net A common and effective method involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C). researchgate.net This chemocatalytic dehydrogenation has been shown to be a complementary route to the enzymatic method for converting a series of cis-dihydrodiol metabolites into their corresponding 3-substituted catechols. researchgate.net

The reaction mechanism for both enzymatic and chemical dehydrogenation appears to be similar, involving the regioselective oxidation of the hydroxyl group at the C-1 position. researchgate.net The combination of a biocatalytic cis-dihydroxylation of an arene followed by a chemocatalytic dehydrogenation step can be integrated into a "one-pot" synthesis to produce catechols directly from the parent substituted benzene (B151609). researchgate.net

Table 1: Comparison of Aromatization Methods for cis-Dihydrodiols

FeatureEnzymatic DehydrogenationCatalytic Chemical Dehydrogenation
Catalyst cis-dihydrodiol dehydrogenasePalladium on Carbon (Pd/C)
Cofactor/Reagent NAD+None required
Specificity Highly stereospecific for cis-diols nih.govGeneral for dehydrogenation
Conditions Aqueous buffer, physiological pH nih.govOrganic solvent, varied temperature
Source Whole cells or isolated enzymes researchgate.netCommercially available catalyst researchgate.net

Stereocontrolled Functionalization and Derivatization

The chiral nature and multiple functional groups of cis-(1S,2S)-1,2-dihydro-3-fluorocatechol make it a valuable starting material for asymmetric synthesis. Reactions can be directed at the diol moiety, the diene system, or the fluorine-bearing carbon.

The cis-dihydrodiol is the most reactive moiety and can be transformed in numerous ways to create complex molecular architectures.

Protection and Derivatization: The diol can be protected, for instance, by forming an acetonide, which also "ties up" the diene in a specific conformation, influencing subsequent reactions like intramolecular Diels-Alder cycloadditions. researchgate.net Derivatization with reagents like phenylboronic acid or trimethylsilylating agents is also used, often to improve chromatographic separation and mass spectrometric detection. hkbu.edu.hkchromforum.org

Conversion to trans-Dihydrodiols: While not directly produced by dioxygenases from monocyclic arenes, valuable trans-dihydrodiols can be synthesized from the corresponding cis-isomers. rsc.org A general, multi-step chemoenzymatic route involves a regioselective hydrogenation of the cis-dihydrodiol, followed by a Mitsunobu inversion of configuration at one of the alcohol centers, and subsequent benzylic bromination and dehydrobromination steps to reintroduce the double bond. rsc.org

Electrophilic Additions: The diene system can undergo various electrophilic addition reactions. For example, the addition of bromine can lead to the formation of bromohydrins in a regio- and stereo-selective manner. researchgate.net

Cycloaddition Reactions: The conjugated diene system readily participates in Diels-Alder reactions, providing a powerful method for constructing bicyclic systems with high stereocontrol. researchgate.net

Oxidative Cleavage: The double bonds within the ring can be cleaved through ozonolysis or other oxidative methods, leading to highly functionalized, acyclic chiral products. researchgate.net

Table 2: Selected Functionalizations of the cis-Dihydrodiol Moiety

Reaction TypeReagents/ConditionsProduct TypeReference
Acetonide ProtectionAcetone, acid catalystProtected diol (acetonide) researchgate.net
Conversion to trans-diol1. H₂, Catalyst; 2. Mitsunobu inversion; 3. Bromination; 4. Dehydrobrominationtrans-dihydrodiol rsc.org
Bromohydrin FormationN-Bromosuccinimide (NBS)Bromohydrin researchgate.net
Diels-Alder CycloadditionDienophile (e.g., maleic anhydride)Bicyclic adduct researchgate.net
Oxidative CleavageOzone (O₃), then reductive workupAcyclic chiral aldehyde/acid researchgate.net

The carbon-fluorine bond is exceptionally strong, making the fluorine atom on the vinylic carbon generally unreactive towards nucleophilic substitution under standard conditions. However, the presence of fluorine significantly influences the electronic properties of the diene system, affecting the regioselectivity of electrophilic additions and other reactions.

While direct substitution of the fluorine atom is challenging, synthetic strategies involving halogenated cis-dihydrodiols have been developed. For instance, cis-dihydrodiols derived from bromobenzene (B47551) and iodobenzene (B50100) have been used in chemical substitution reactions where the halogen atom is replaced, providing access to a range of enantiomerically pure cis-dihydrodiols that are not directly accessible through biotransformation. rsc.org Applying such a strategy to a fluorinated analogue would be difficult due to the low reactivity of the C-F bond. Therefore, transformations of this compound typically exploit the reactivity of the diol and diene moieties rather than the C-F bond itself.

Ring-Opening and Rearrangement Reactions

Beyond the aromatization pathway, the ring system of this compound can undergo cleavage or rearrangement, leading to diverse structural motifs.

Ring-Opening: In the context of bacterial metabolism, after the enzymatic dehydrogenation of the dihydrodiol to 3-fluorocatechol, the aromatic ring is cleaved by catechol dioxygenase enzymes. psu.edu This biological process represents a key ring-opening pathway. Chemically, as mentioned previously, oxidative cleavage of the double bonds in the dihydrodiol ring via ozonolysis provides a direct method for ring-opening to produce chiral, acyclic molecules. researchgate.net

Rearrangement Reactions: The allylic alcohol functionalities within the cis-dihydrodiol moiety can be utilized in Claisen-type rearrangement reactions. researchgate.net This allows for the stereocontrolled formation of new carbon-carbon bonds and the introduction of side chains onto the carbocyclic frame, further expanding the synthetic utility of this chiral building block.

Cycloaddition Reactions (e.g., Diels-Alder) Utilizing the Diene Character

This compound possesses a conjugated diene system within its six-membered ring, making it a potential substrate for cycloaddition reactions, most notably the Diels-Alder reaction. This [4+2] cycloaddition is a powerful tool in organic synthesis for the construction of six-membered rings with a high degree of stereocontrol. The diene character of cis-dihydrocatechols, including substituted derivatives, has been exploited to produce complex, polyfunctionalized bicyclo[2.2.2]octene scaffolds. These structures serve as valuable chiral building blocks for the synthesis of natural products and other biologically active molecules.

Research into the Diels-Alder reactions of substituted cis-1,2-dihydrocatechols has revealed important aspects of their reactivity. For instance, derivatives with substituents at the 3-position, such as methyl and chloro groups, have been shown to undergo cycloaddition with various electron-deficient dienophiles. These reactions often require high pressure to proceed efficiently. A notable feature of these cycloadditions is their facial selectivity, which is influenced by the nature of the diol (free or protected).

When the diol is unprotected, the cycloaddition often proceeds via a syn-addition pathway, where the dienophile approaches from the same face as the hydroxyl groups. Conversely, protection of the diol, for example as an acetonide, can reverse this selectivity, favoring an anti-addition pathway where the dienophile approaches from the face opposite to the bulky protecting group. This enantiodivergent synthesis provides access to bicyclic frameworks of opposite enantiomeric forms from a single chiral starting material. nih.govacs.orgresearchgate.net

Below is a table summarizing representative Diels-Alder reactions of substituted cis-1,2-dihydrocatechols, which serve as models for the expected reactivity of the fluoro-substituted analogue.

DieneDienophileReaction ConditionsMajor Product Stereochemistry
cis-1,2-Dihydro-3-methylcatecholFuran-2(5H)-one19 kbarsyn-adduct
cis-1,2-Dihydro-3-chlorocatecholCyclopent-2-en-1-one19 kbarsyn-adduct
Acetonide of cis-1,2-Dihydro-3-methylcatecholCyclopent-2-en-1-one19 kbaranti-adduct

Applications of Cis 1s,2s 1,2 Dihydro 3 Fluorocatechol As a Chiral Building Block

Precursor in Natural Product Synthesis

The utility of microbially-derived cis-dihydrodiols as chiral precursors for the synthesis of natural products is well-established. researchgate.net These synthons provide a rapid and efficient entry into enantiomerically pure and complex carbocyclic frameworks. While the direct total synthesis of a natural product starting from cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol has not been extensively documented in publicly available literature, its structural similarity to other halogenated cis-dihydrodiols used in synthesis, such as those derived from bromo- and chlorobenzene, strongly suggests its potential in this arena. nih.gov

A prominent example where analogous, non-fluorinated dihydrodiols have been employed is in the total synthesis of pancratistatin (B116903), a potent antitumor Amaryllidaceae alkaloid. nih.govnih.govrsc.org The synthesis of C-1 homologues of pancratistatin has been accomplished starting from bromobenzene (B47551), utilizing enzymatic dihydroxylation as a key step to introduce the chiral diol moiety. nih.gov This strategic use of a halogenated cis-dihydrodiol highlights the potential of this compound to serve as a precursor for the synthesis of novel, fluorinated analogues of pancratistatin and other biologically active natural products. The introduction of a fluorine atom could lead to derivatives with altered biological activity and improved pharmacokinetic profiles.

Table 1: Key Reactions in the Synthesis of Pancratistatin Analogues Using Halogenated cis-Dihydrodiols

StepReactionReagents and ConditionsPurpose
1Enzymatic DihydroxylationPseudomonas putidaIntroduction of chirality and diol functionality
2Protection of DiolAcetone, dimethoxypropane, TsOHProtection of the diol as an acetonide
3Epoxidationm-CPBAFormation of an epoxide
4AziridinationNaN3, followed by PPh3Introduction of a nitrogen functionality
5Ring OpeningOrganocupratesFormation of the core carbocyclic structure
6CyclizationAcid or base catalysisConstruction of the phenanthridone skeleton

Intermediate in Pharmaceutical and Agrochemical Synthesis

The incorporation of fluorine is a prevalent strategy in the design of modern pharmaceuticals and agrochemicals. nih.govresearchgate.netresearchgate.net Fluorinated building blocks are highly sought after for their ability to enhance the efficacy and metabolic stability of active ingredients. This compound, with its inherent chirality and multiple functional groups, is a prime candidate for the synthesis of novel, fluorinated therapeutic agents and crop protection agents.

While specific examples of marketed drugs or agrochemicals directly synthesized from this compound are not readily found in the literature, the potential applications are vast. The diene functionality can be utilized in Diels-Alder reactions to construct complex polycyclic systems, while the diol can be derivatized to introduce a variety of functional groups. The fluorine atom can serve to block metabolic oxidation at that position, thereby increasing the in vivo half-life of a drug candidate.

In the agrochemical sector, the development of new herbicides, fungicides, and insecticides often relies on the synthesis of chiral molecules to enhance their target specificity and reduce environmental impact. The use of chiral fluorinated building blocks is a growing trend in this industry. nih.govresearchgate.net The structural motifs accessible from this compound could be incorporated into new generations of agrochemicals with improved performance and safety profiles.

Development of Chiral Ligands and Auxiliaries

Chiral phosphine (B1218219) ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. nih.govnih.govtcichemicals.com The development of novel ligand architectures with unique steric and electronic properties is a continuous pursuit in the field of organic synthesis. The C2-symmetric nature of many cis-dihydrodiols makes them attractive scaffolds for the synthesis of bidentate ligands.

Although the direct synthesis of a chiral phosphine ligand from this compound is not explicitly detailed in the reviewed literature, the versatile chemistry of the dihydrodiol platform allows for such transformations. The hydroxyl groups can be converted into leaving groups and substituted with phosphine moieties. The fluorine atom on the cyclohexadiene ring would likely influence the electronic properties of the resulting phosphine ligand, which in turn could impact its catalytic activity and selectivity in asymmetric reactions.

Furthermore, chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. researchgate.netwikipedia.org The chiral diol functionality of this compound could be derivatized to form a chiral auxiliary. For instance, it could be converted into an acetal (B89532) or ketal that directs the facial selectivity of a subsequent reaction on a prochiral substrate. The fluorine atom could provide an additional steric or electronic bias, potentially enhancing the diastereoselectivity of the transformation.

Contributions to Asymmetric Catalysis and Synthesis

The enantiomerically pure nature of this compound makes it an inherent contributor to asymmetric synthesis. As a chiral building block, it allows for the transfer of its stereochemical information to the final product, a strategy often referred to as "chiral pool" synthesis. This approach is fundamental to the efficient construction of complex chiral molecules.

The application of this chiral synthon extends beyond its use as a starting material. As discussed in the previous section, it holds the potential to be transformed into chiral ligands and auxiliaries, which are the cornerstones of asymmetric catalysis. A chiral ligand derived from this compound could be employed in a variety of transition-metal-catalyzed reactions, such as hydrogenation, allylic alkylation, and cross-coupling, to induce high levels of enantioselectivity. nih.govnih.gov

Similarly, if utilized as a chiral auxiliary, it could control the stereochemistry of a wide range of reactions, including Diels-Alder cycloadditions, aldol (B89426) reactions, and alkylations. researchgate.netcollectionscanada.gc.ca The predictable stereochemical outcome imparted by a chiral auxiliary is a powerful tool in the synthesis of enantiomerically pure compounds. The presence of the fluorine atom in such an auxiliary could offer unique stereodirecting effects that are not achievable with non-fluorinated analogues.

Table 2: Potential Applications of this compound in Asymmetric Synthesis

ApplicationRole of the CompoundPotential ReactionDesired Outcome
Chiral Pool SynthesisStarting MaterialMulti-step total synthesisEnantiomerically pure natural products or pharmaceuticals
Asymmetric CatalysisPrecursor to a Chiral LigandTransition-metal-catalyzed reactionsHigh enantioselectivity in product formation
Asymmetric SynthesisChiral AuxiliaryDiels-Alder, Aldol, AlkylationHigh diastereoselectivity in product formation

Metabolic Aspects and Biotransformation Pathways

Role as an Intermediate in Microbial Degradation of Fluorinated Aromatic Compounds

Cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol emerges as a key transient metabolite in the aerobic degradation of fluorinated aromatic hydrocarbons, most notably fluorobenzene (B45895), by a range of soil bacteria. The initial step in this process is the enzymatic dihydroxylation of the aromatic ring, a reaction catalyzed by a class of enzymes known as aromatic hydrocarbon dioxygenases.

In the case of fluorobenzene degradation by various bacterial strains, including those from the genera Pseudomonas, Rhodococcus, and Rhizobiales, a multicomponent enzyme system, fluorobenzene dioxygenase, attacks the aromatic nucleus. This enzymatic action incorporates both atoms of molecular oxygen into the substrate, leading to the formation of a cis-dihydrodiol. Specifically, the oxidation of fluorobenzene can yield 1-fluoro-cis-benzene-1,2-dihydrodiol, which is the direct precursor to 3-fluorocatechol (B141901). The stereochemistry of this dihydroxylation is often highly specific, with enzymes like toluene (B28343) dioxygenase from Pseudomonas putida being known to produce enantiomerically pure cis-diols. rsc.orgresearchgate.net

The degradation of other fluorinated aromatics, such as certain fluorobenzoates, can also proceed through pathways involving the formation of fluorinated cis-dihydrodiols. nih.gov The presence of this intermediate is a hallmark of the initial activation of the stable aromatic ring, preparing it for subsequent enzymatic reactions that lead to ring cleavage and eventual mineralization.

Microbial Degradation of Fluorinated Aromatic Compounds via this compound
MicroorganismFluorinated SubstrateKey IntermediateReference
Rhizobiales sp. strain F11FluorobenzeneFluorinated dihydrodiols researchgate.netnih.gov
Pseudomonas putidaFluorobenzeneChiral diene (from cis-dihydrodiol) rsc.org
Burkholderia fungorum FLU100Fluorobenzene3-Fluorocatechol (implies cis-dihydrodiol precursor) nih.govuq.edu.au
Pseudomonas sp. B133-Fluorobenzoate3-Fluorohexadiene-cis,cis-1,2-diol-1-carboxylate nih.gov

Biotransformation to 3-Fluorocatechol and Subsequent Metabolic Fates

Following its formation, this compound is rapidly rearomatized through the action of a NAD+-dependent cis-dihydrodiol dehydrogenase. nih.govresearchgate.net This enzymatic dehydrogenation results in the formation of 3-fluorocatechol, a key downstream intermediate in the degradation pathway.

The metabolic fate of 3-fluorocatechol is highly dependent on the enzymatic machinery of the specific microorganism. In many cases, the aromatic ring of 3-fluorocatechol is cleaved by a catechol 1,2-dioxygenase, an intradiol-cleaving enzyme. frontiersin.orgwikipedia.org This results in the formation of 2-fluoro-cis,cis-muconic acid. researchgate.netnih.gov For a long time, 2-fluoro-cis,cis-muconate (B1243259) was considered a dead-end metabolite, as its further metabolism was often blocked, leading to its accumulation. researchgate.netresearchgate.net This accumulation can be cytotoxic to the microorganisms. nih.gov

However, more recent research has identified bacterial strains, such as Burkholderia fungorum FLU100, that are capable of completely mineralizing 3-fluorocatechol. nih.govuq.edu.au This indicates that these organisms possess the necessary enzymes to further metabolize 2-fluoro-cis,cis-muconate, thus overcoming the metabolic bottleneck. This finding has revised the understanding of the persistence of this fluorinated metabolite. nih.gov

Impact of Fluorination on Microbial Catabolism and Pathway Divergence

The presence of a fluorine atom on the aromatic ring significantly influences the course of microbial catabolism, often leading to pathway divergence compared to the degradation of non-fluorinated analogues like benzene (B151609).

One of the most critical points of divergence is at the ring-cleavage step of the catechol intermediate. While the degradation of benzene typically proceeds efficiently through either ortho- (via catechol 1,2-dioxygenase) or meta- (via catechol 2,3-dioxygenase) cleavage pathways, the presence of the electron-withdrawing fluorine atom can inhibit or alter the activity of these enzymes. researchgate.netfrontiersin.org

For instance, catechol 2,3-dioxygenases are often susceptible to inactivation by 3-substituted catechols, including 3-fluorocatechol. This often forces the metabolic flux through the ortho-cleavage pathway. researchgate.net However, even the ortho-cleavage product, 2-fluoro-cis,cis-muconate, can pose a metabolic challenge, as mentioned earlier.

Furthermore, the initial dioxygenase attack on fluorobenzene can lead to different products. In Rhizobiales sp. strain F11, for example, the fluorobenzene dioxygenase produces two different fluorinated dihydrodiols. One leads to the formation of 4-fluorocatechol, which is productively metabolized. The other, 1-fluoro-cis-benzene-1,2-dihydrodiol, can undergo a non-enzymatic or enzymatic process that eliminates the fluoride (B91410) ion to form catechol, which then enters the standard catechol degradation pathway. researchgate.netnih.gov This dual initial reaction represents a significant divergence from the degradation of benzene, which primarily yields a single cis-dihydrodiol. frontiersin.org

The strong electronegativity of the fluorine atom can also impact the substrate specificity and catalytic efficiency of the enzymes involved in the degradation pathway. Studies on catechol 1,2-dioxygenases have shown that electronegative substituents on the catechol ring can strongly inhibit the cleavage reaction. frontiersin.org This highlights the biochemical challenges that microorganisms must overcome to degrade these persistent fluorinated compounds.

Comparison of Benzene and Fluorobenzene Aerobic Degradation Pathways
Metabolic StepBenzene DegradationFluorobenzene DegradationReference
Initial DioxygenationForms cis-1,2-dihydroxycyclohexa-3,5-diene (benzene cis-diol)Can form multiple fluorinated dihydrodiols, including the precursor to this compound researchgate.netnih.govfrontiersin.org
DehydrogenationForms catecholForms fluorinated catechols (e.g., 3-fluorocatechol, 4-fluorocatechol) researchgate.netnih.gov
Ring CleavageCan proceed via ortho- or meta-cleavage pathwaysOften restricted to ortho-cleavage due to meta-cleavage enzyme inhibition by fluorocatechols researchgate.net
Downstream MetabolismGenerally leads to complete mineralizationCan lead to the accumulation of dead-end metabolites like 2-fluoro-cis,cis-muconate in some organisms researchgate.netnih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol, a combination of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry. While specific experimental spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on its known structure and extensive data from analogous cis-dihydrodiol metabolites.

The ¹H NMR spectrum is used to identify the number of distinct proton environments and their connectivity through spin-spin coupling. The cis-diol structure imparts significant asymmetry, rendering all seven protons chemically non-equivalent. The diene portion of the molecule typically displays complex, overlapping signals in the olefinic region of the spectrum. The protons attached to the hydroxyl-bearing carbons (H-1 and H-2) are characteristically found further upfield.

Key expected features include:

Distinct signals for each of the seven protons.

Complex coupling patterns (multiplets) for the olefinic protons (H-4, H-5, H-6) due to coupling to each other and to the fluorine atom.

Characteristic signals for the carbinol protons (H-1 and H-2), with coupling constants that help confirm the cis relationship of the hydroxyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1~4.5Doublet of doublets (dd)J(H1-H2), J(H1-H6)
H-2~4.2Doublet of doublets (dd)J(H2-H1), J(H2-OH)
H-4~6.0Doublet of multiplets (dm)J(H4-F), J(H4-H5)
H-5~5.8Multiplet (m)J(H5-H4), J(H5-H6)
H-6~6.2Multiplet (m)J(H6-H1), J(H6-H5)
OH-1VariableBroad singlet (br s)-
OH-2VariableBroad singlet (br s)-

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, all six carbon atoms are expected to be distinct. The carbon atom bonded to fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds. The carbons bearing the hydroxyl groups (C-1 and C-2) will appear in the aliphatic region characteristic of sp³-hybridized carbons bonded to oxygen.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C-1~68Doublet (d)³J(CF)
C-2~70Doublet (d)²J(CF)
C-3~150Doublet (d)¹J(CF) > 200
C-4~115Doublet (d)²J(CF)
C-5~125Singlet (s)-
C-6~120Doublet (d)⁴J(CF)

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. The spectrum for this compound is expected to show a single resonance, as there is only one fluorine atom. The chemical shift provides information about the electronic environment, and its multiplicity reveals couplings to nearby protons. This technique is particularly valuable in mixture analysis, such as monitoring the enzymatic production of the title compound from fluorobenzene (B45895) or its subsequent metabolism, as the fluorine signal provides a clear and often unobstructed window into the reaction's progress.

Mass Spectrometry (MS) for Metabolite Identification and Purity Assessment

Mass spectrometry is indispensable for determining the molecular weight of a compound and assessing its purity. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which is used to confirm the elemental composition. For this compound (C₆H₇FO₂), the expected exact mass for the protonated molecule [M+H]⁺ is approximately 131.0508 Da.

MS is also a critical tool for metabolite identification. When analyzing biological samples, the presence of ions corresponding to the exact mass of potential downstream metabolites, such as 3-fluorocatechol (B141901) (from aromatization) or 2-fluoromuconic acid (from ring cleavage), can be monitored.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. While specific fragmentation data is not published, expected fragmentation pathways for the protonated molecule would include:

Loss of water: A common fragmentation for alcohols, leading to an [M+H-H₂O]⁺ ion.

Retro-Diels-Alder reaction: Cleavage of the cyclohexadiene ring, which can provide diagnostic fragments confirming the core structure.

These fragmentation patterns are crucial for distinguishing the desired compound from isomers and for identifying related metabolites in complex biological matrices.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique involves diffracting X-rays off a well-ordered crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise three-dimensional position of every atom in the molecule, including their relative and absolute stereochemistry.

For this compound, a crystal structure would unequivocally confirm:

The cis relationship between the two hydroxyl groups at the C-1 and C-2 positions.

The (1S, 2S) absolute configuration of the stereocenters.

The Cambridge Crystallographic Data Centre (CCDC) holds a deposition for a crystal structure related to this compound (CCDC Number: 618849), confirming that this analysis has been performed and is the gold standard for establishing its absolute stereochemistry.

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is a primary technique in this category and is exceptionally useful for assigning the absolute configuration of cis-dihydrodiol metabolites. nih.govresearchgate.net

This class of molecules possesses a skewed 1,3-diene chromophore, which gives rise to a characteristic signal (Cotton effect) in the CD spectrum. The sign of this Cotton effect is directly related to the helicity of the diene system, which in turn is dictated by the absolute configuration of the hydroxyl-bearing stereocenters. For cis-dihydrodiols derived from the enzymatic dihydroxylation of substituted benzenes, a consistent relationship has been established:

A positive Cotton effect at the longest wavelength π-π* transition (~260-280 nm) corresponds to a diene with positive helicity, which is indicative of an (S,S) configuration at the hydroxyl-bearing carbons adjacent to the diene.

Therefore, CD spectroscopy serves as a rapid and powerful tool to assess the enantiomeric purity and confirm the absolute configuration of a sample of this compound without the need for crystallization. nih.govresearchgate.netdntb.gov.ua

Computational Chemistry and Theoretical Studies of Cis 1s,2s 1,2 Dihydro 3 Fluorocatechol

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational preferences of cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol are crucial determinants of its physical, chemical, and biological properties. Molecular modeling techniques, ranging from molecular mechanics to quantum chemical calculations, are employed to predict the most stable conformations and the energy barriers for interconversion between them.

The cyclohexadiene ring in this compound is not planar and can adopt several conformations, primarily boat and twist-boat forms. The substituents—two hydroxyl groups and a fluorine atom—can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is governed by a delicate balance of steric hindrance, electronic effects, and intramolecular interactions, such as hydrogen bonding.

Computational studies on analogous substituted cyclohexadiene systems indicate that the preferred conformation aims to minimize steric clashes and unfavorable electronic interactions. For cis-1,2-disubstituted cyclohexanes, which share some structural similarities, the ring flip can lead to conformers with different arrangements of substituents. In the case of this compound, the cis-diol arrangement means that one hydroxyl group will likely be in a pseudo-axial position while the other is in a pseudo-equatorial position in any given low-energy conformation. The fluorine atom at the 3-position further influences the conformational landscape. The gauche preference often observed for fluorinated organic molecules, attributed to hyperconjugation and electrostatic interactions, could favor specific rotamers. researchgate.net

While specific computational studies detailing the complete conformational landscape of this compound are not extensively available in the literature, data from related structures can provide valuable insights. The following table summarizes typical energetic differences found in conformational analyses of substituted cyclohexanes, which can be used as a basis for understanding the forces at play in our molecule of interest.

Interaction TypeTypical Energy Cost (kcal/mol)Relevance to this compound
Axial Methyl Group~1.7Provides a baseline for steric hindrance of a small substituent.
Axial Hydroxyl Group0.9 - 1.0Relevant for the pseudo-axial hydroxyl group.
Gauche Butane Interaction~0.9Applicable to interactions between substituents on adjacent carbons.
1,3-Diaxial InteractionVaries with substituent sizeA key destabilizing factor in chair-like conformations.

This table is generated based on general principles of conformational analysis and provides illustrative data.

Molecular dynamics simulations could further elucidate the conformational behavior of this compound in different solvent environments, revealing the influence of solvent molecules on the stability of various conformers and the dynamics of intramolecular hydrogen bonding. mdpi.comnih.gov

Elucidation of Reaction Mechanisms for Biocatalytic and Chemical Transformations

Computational methods are instrumental in unraveling the detailed mechanisms of both the enzymatic formation and subsequent chemical reactions of this compound.

The biocatalytic formation of this compound from fluorobenzene (B45895) is catalyzed by toluene (B28343) dioxygenase (TDO), a member of the Rieske non-heme iron dioxygenase family. researchgate.net Density Functional Theory (DFT) calculations on related enzyme systems, such as nitrobenzene (B124822) dioxygenase (NBDO), have provided a general mechanism for the cis-dihydroxylation of aromatic rings. nih.gov These studies suggest that the reaction proceeds through a high-valent iron-oxo intermediate that attacks the aromatic ring. nih.govresearchgate.net The regioselectivity of the dihydroxylation of fluorobenzene, which can theoretically occur at different positions, is influenced by the electronic properties of the substrate and its orientation within the enzyme's active site. researchgate.net Computational docking and QM/MM (Quantum Mechanics/Molecular Mechanics) studies can model the binding of fluorobenzene in the TDO active site, helping to explain why dihydroxylation occurs at the observed positions to yield the (1S,2S) stereoisomer. nih.gov

For the chemical transformations of this compound, which is a versatile synthetic intermediate, computational studies can elucidate reaction pathways and predict outcomes. As a substituted cyclohexadiene, it can participate in various reactions, including cycloadditions like the Diels-Alder reaction. Theoretical investigations into the Diels-Alder reactions of fluorinated dienes and dienophiles have shown that the presence of fluorine can significantly affect the reaction's kinetics and stereoselectivity. beilstein-journals.orgnih.govresearchgate.net DFT calculations can be used to determine the activation energies for different reaction pathways and to predict the endo/exo selectivity of the resulting cycloadducts.

Prediction of Reactivity and Stereoselectivity

Theoretical studies can go beyond explaining observed phenomena and can predict the reactivity and stereoselectivity of this compound in various chemical transformations.

The fluorine atom at the 3-position exerts a significant electronic influence on the diene system. Its electron-withdrawing nature can affect the energies of the frontier molecular orbitals (HOMO and LUMO) of the diene, which in turn governs its reactivity in pericyclic reactions. Computational methods can quantify these electronic effects and predict how they would modulate the molecule's reactivity towards different dienophiles in Diels-Alder reactions. researchgate.net

Furthermore, the stereochemical outcome of reactions involving this compound can be predicted using computational models. For instance, in reactions where new stereocenters are formed, transition state modeling using DFT can identify the lowest energy transition states, which correspond to the major products. researchgate.netnih.govnih.gov This is particularly valuable for predicting the diastereoselectivity of reactions where the existing stereocenters of the cis-diol moiety direct the approach of incoming reagents.

The following table presents a hypothetical analysis of how computational methods could be applied to predict the reactivity and stereoselectivity of this compound in a Diels-Alder reaction.

Computational MethodPredicted ParameterInterpretation
DFT (e.g., B3LYP/6-31G*)Frontier Molecular Orbital Energies (HOMO/LUMO)Indicates reactivity towards electron-deficient or electron-rich dienophiles. A lower LUMO energy suggests enhanced reactivity in normal-electron-demand Diels-Alder reactions.
Transition State Theory (DFT)Activation Energies for endo and exo pathwaysThe pathway with the lower activation energy will be kinetically favored, thus predicting the major diastereomer.
Natural Bond Orbital (NBO) AnalysisAtomic Charges and Orbital InteractionsProvides insight into the electronic distribution and the specific orbital interactions that stabilize the transition state, explaining the origin of stereoselectivity.

This table is illustrative of the application of computational methods and does not represent actual calculated data for this specific reaction.

Future Directions and Research Perspectives

Rational Design and Directed Evolution of Biocatalysts for Improved Production and Selectivity

The biocatalytic production of cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol, primarily through the action of dioxygenase enzymes, is a cornerstone of its accessibility. However, enhancing the efficiency, selectivity, and substrate scope of these biocatalysts remains a key area for future investigation. Rational design and directed evolution are powerful strategies to achieve these goals. caltech.edusigmaaldrich.com

Rational Design: This approach involves making specific, knowledge-based modifications to an enzyme's structure to improve its function. For enzymes like toluene (B28343) dioxygenase (TDO) and related catechol dioxygenases, rational design can be employed to alter the active site to better accommodate fluorinated substrates. nih.govnih.govresearchgate.net By analyzing the crystal structure of the enzyme, researchers can identify key amino acid residues that interact with the substrate. nih.govresearchgate.net Mutations at these sites can be designed to enhance binding affinity for fluorobenzene (B45895) or to improve the regioselectivity of hydroxylation, thereby increasing the yield of the desired this compound isomer. For instance, modifications can be aimed at enlarging the substrate-binding pocket to better accommodate the fluorine substituent. nih.gov

Directed Evolution: This technique mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. sigmaaldrich.comnih.gov It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved activity or selectivity for producing the target compound. caltech.edu For the production of this compound, directed evolution could be used to evolve a dioxygenase that exhibits higher turnover rates with fluorobenzene, demonstrates greater stability under process conditions, or shows a reduced propensity for producing unwanted byproducts. DNA shuffling can be used to recombine beneficial mutations from different variants to achieve even greater improvements. nih.gov

Future research in this area will likely involve a synergistic combination of both rational design and directed evolution. Initial rounds of rational design could be used to create a "smarter" library of enzyme variants for directed evolution, thereby increasing the probability of finding highly improved biocatalysts.

StrategyApproachPotential Improvements for this compound Production
Rational Design Site-directed mutagenesis based on enzyme structure and mechanistic data.Increased substrate specificity for fluorobenzene, enhanced regioselectivity of dihydroxylation, improved enzyme stability. nih.govnih.gov
Directed Evolution Random mutagenesis and high-throughput screening of enzyme libraries.Higher catalytic activity and turnover rates, tolerance to higher substrate concentrations, adaptation to non-natural reaction conditions. caltech.edunih.gov
Hybrid Approach Combining rational design to create focused libraries for directed evolution.Accelerated evolution of highly efficient and selective biocatalysts.

Exploration of Novel Synthetic Applications in Diverse Chemical Scaffolds

The unique chemical functionality of this compound, featuring a diene system, two stereochemically defined hydroxyl groups, and a fluorine atom, makes it a valuable chiral building block for organic synthesis. researchgate.net While its non-fluorinated counterpart has been extensively used in the synthesis of natural products and pharmaceuticals, the synthetic potential of the fluorinated version is an area ripe for exploration. researchgate.net

Future research will likely focus on leveraging the reactivity of this molecule to construct a variety of complex and biologically relevant scaffolds. nih.gov The diene moiety can participate in a range of cycloaddition reactions, such as the Diels-Alder reaction, to form intricate polycyclic systems. The stereodefined hydroxyl groups can be used to direct subsequent chemical transformations and to introduce further stereocenters with high control.

The presence of the fluorine atom is particularly significant as it can impart unique properties to the final products, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity. researchgate.netnih.gov Consequently, this compound is an attractive starting material for the synthesis of novel fluorinated pharmaceuticals, agrochemicals, and advanced materials. Research in this area could lead to the development of new classes of bioactive compounds with improved efficacy and pharmacokinetic profiles. nih.gov

Reaction TypePotential Synthetic OutcomeSignificance of Fluorine
Cycloaddition Reactions (e.g., Diels-Alder) Construction of complex, polycyclic frameworks with multiple stereocenters.Introduction of fluorine into scaffolds for novel pharmaceuticals and materials. researchgate.net
Oxidative Cleavage Formation of chiral, acyclic building blocks with multiple functional groups.Access to fluorinated synthons for asymmetric synthesis.
Epoxidation and Ring-Opening Generation of highly functionalized cyclohexane (B81311) and cyclopentane (B165970) derivatives.Creation of diverse fluorinated carbocyclic structures.
Transition Metal-Catalyzed Cross-Coupling Derivatization of the diene system to introduce a variety of substituents.Synthesis of complex fluorinated molecules with tailored properties.

In-depth Mechanistic Studies of Fluorine's Influence on Reactivity and Metabolism

The introduction of a fluorine atom into an aromatic ring can significantly alter its electronic properties and, consequently, its susceptibility to enzymatic attack and subsequent metabolic fate. nih.govnih.gov While it is known that fluorine can block sites of metabolism, a deeper understanding of how the fluorine atom in this compound influences its reactivity and downstream metabolic processing is needed. researchgate.netdoi.org

Future mechanistic studies should focus on several key areas. Firstly, a detailed investigation of the enzymatic dihydroxylation of fluorobenzene by dioxygenases is warranted. This could involve computational modeling and kinetic isotope effect studies to elucidate how the fluorine substituent affects substrate binding and the catalytic mechanism. Understanding these interactions is crucial for the rational design of improved biocatalysts. nih.gov

Secondly, the subsequent enzymatic and non-enzymatic reactions of this compound should be explored. This includes studying its stability, its potential for spontaneous elimination of fluoride (B91410), and its behavior as a substrate for other enzymes, such as dehydrogenases. Fluorine's high electronegativity can influence the pKa of the hydroxyl groups and the reactivity of the diene system, which in turn will affect its metabolic profile. researchgate.net Such studies are essential for predicting the metabolic pathways of fluorinated compounds and for designing molecules with desired metabolic stability. nih.gov The potential for fluoride to act as an enzyme inhibitor is also a relevant area of investigation. mdpi.com

Development of Sustainable and Green Chemistry Approaches for Production and Utilization

The biocatalytic production of this compound from fluorobenzene is inherently a greener approach compared to traditional chemical synthesis methods, which often require harsh reaction conditions and generate significant waste. researchgate.net However, there is still room for improvement to develop more sustainable and environmentally benign processes.

Future research should focus on optimizing the fermentation or whole-cell biotransformation process to maximize product titers and minimize energy consumption. This could involve metabolic engineering of the host microorganism to improve cofactor regeneration and reduce the formation of inhibitory byproducts. The use of renewable feedstocks for cell growth and the development of efficient downstream processing and product recovery methods are also key aspects of a sustainable process. rsc.org

In terms of utilization, the principles of green chemistry should be applied to the synthetic transformations of this compound. This includes the use of environmentally friendly solvents, catalytic reagents in place of stoichiometric ones, and reaction conditions that minimize energy input and waste generation. The development of one-pot or tandem reactions that combine biocatalytic and chemical steps could also lead to more efficient and sustainable synthetic routes. numberanalytics.comnih.gov By embracing green chemistry principles throughout the lifecycle of this compound, from its production to its application, its potential as a valuable and sustainable chemical intermediate can be fully realized.

Q & A

Q. Basic

  • NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments detect spatial proximity between hydroxyl protons (e.g., NOE correlations between H1 and H2 confirm cis geometry). 19F^{19}\text{F} NMR identifies fluorine’s electronic environment .
  • X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for structurally similar brominated dihydrodiols .
  • Circular Dichroism (CD) : Detects chiral centers by measuring differential absorption of polarized light, validated for analogous dihydroxyfluorinated compounds .

How can researchers address challenges in achieving enantiomeric purity during synthesis?

Q. Advanced

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers. Host-guest complexation (e.g., crown ether derivatives) enhances resolution .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture.
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in transition metal catalysts enforce stereoselectivity during dihydroxylation or fluorination steps.

What computational approaches predict the reactivity of this compound in enzymatic systems?

Q. Advanced

  • Docking Studies : Molecular docking (AutoDock, GOLD) evaluates substrate-enzyme interactions, identifying binding poses for dioxygenases or dehydrogenases .
  • QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics models assess reaction pathways, such as fluorine’s electronic effects on transition states .
  • MD Simulations : Track conformational stability in aqueous or enzymatic environments, critical for reactive intermediate analysis .

What are the key stability considerations for long-term storage of this compound?

Q. Basic

  • Storage Conditions : Store under inert atmosphere (N2_2/Ar) at –20°C to prevent oxidation. Light-sensitive samples require amber vials .
  • Degradation Monitoring : Regular HPLC or TLC checks detect decomposition products (e.g., quinones from oxidation).
  • Solvent Choice : Use anhydrous DMSO or ethanol to minimize hydrolysis.

How does the fluorine substituent influence reactivity compared to non-fluorinated analogs?

Q. Advanced

  • Electronic Effects : Fluorine’s electronegativity withdraws electron density, reducing aromatic ring reactivity toward electrophilic substitution but enhancing stability against oxidation .
  • Hydrogen Bonding : Fluorine participates in weak H-bonding, altering solubility and enzymatic recognition.
  • Steric Effects : The smaller size of fluorine (vs. Br/Cl) minimizes steric hindrance, enabling unique regioisomeric products in dihydroxylation reactions .

What are common by-products during synthesis, and how are they mitigated?

Q. Basic

  • Over-Oxidation Products : 3-Fluorocatechol may oxidize to fluorinated quinones. Use mild oxidizing agents (e.g., O2_2 with catalytic TEMPO) and monitor reaction progress .
  • Diastereomer Formation : Competing trans-dihydroxy products arise from non-stereoselective steps. Optimize enzyme purity or catalyst loading to enhance selectivity .

What strategies study metabolic pathways of this compound in microbial systems?

Q. Advanced

  • Isotopic Labeling : 13C^{13}\text{C}- or 18O^{18}\text{O}-labeled substrates track metabolic intermediates via LC-MS/MS .
  • Enzyme Assays : Purify dioxygenases (e.g., from Pseudomonas strains) to characterize substrate specificity and kinetic parameters .
  • Genetic Knockouts : Delete candidate genes (e.g., todE in toluene degradation pathways) to identify rate-limiting steps in fluorocatechol metabolism .

How is enantiomeric excess (ee) quantified for this compound?

Q. Advanced

  • Chiral Derivatization : Convert dihydroxy groups to diastereomeric esters (e.g., Mosher’s esters) for GC-MS analysis .
  • Dynamic NMR : Resolve enantiomer-specific splitting in 1H^{1}\text{H} NMR using chiral solvating agents (e.g., Eu(hfc)3_3) .

What in vitro models predict toxicity or biodegradability of fluorinated dihydroxy compounds?

Q. Advanced

  • Ames Test : Assess mutagenicity using Salmonella strains to screen for genotoxic intermediates.
  • Microcosm Studies : Simulate environmental degradation using soil or water samples, monitoring fluorocatechol persistence via LC-HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.